1,7-Dimethylnaphthalene

説明

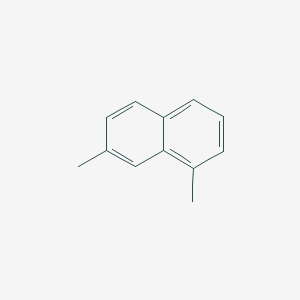

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,7-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWFVKLHHEKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073197 | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-37-1 | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF323Y1QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (DMN)

A Note on Nomenclature: The query "1,7-DMN" is likely a typographical error. This guide focuses on the well-researched and environmentally significant compound N-Nitrosodimethylamine, commonly abbreviated as DMN or NDMA. A brief comparison with 1,7-Dimethylnaphthalene is provided in the appendix to address any potential ambiguity.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Nitrosodimethylamine (DMN). It is designed to be a resource for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physical Properties of N-Nitrosodimethylamine (DMN)

DMN is a volatile, yellow oily liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₂O | [1][2] |

| Molar Mass | 74.083 g·mol⁻¹ | [2] |

| Appearance | Yellow oil | [1][2] |

| Odor | Faint, characteristic | [1][2] |

| Density | 1.005 g/mL | [2] |

| Boiling Point | 153.1 °C; 307.5 °F; 426.2 K | [1][2] |

| Melting Point | < 25 °C | [3] |

| Solubility in Water | 290 mg/mL (at 20 °C) | [2] |

| log P (Octanol-Water Partition Coefficient) | -0.496 | [2] |

| Vapor Pressure | 700 Pa (at 20 °C) | [2] |

| Refractive Index (n_D) | 1.437 | [2] |

Chemical Properties of N-Nitrosodimethylamine (DMN)

DMN is a member of the N-nitrosamine class of compounds, characterized by the N-N=O functional group. Its chemical reactivity is central to its biological effects.

| Property | Description | Reference(s) |

| Chemical Structure | The C₂N₂O core of DMN is planar. The central nitrogen atom is bonded to two methyl groups and the nitroso group with bond angles of approximately 120°. The N-N and N-O bond distances are 1.32 Å and 1.26 Å, respectively. | [2] |

| Synthesis | In a laboratory setting, DMN can be synthesized by the reaction of nitrous acid (HONO) with dimethylamine ((CH₃)₂NH). | [2][4] |

| Metabolic Activation | DMN itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver, to form a reactive methyldiazonium ion. This ion is a potent alkylating agent that can methylate DNA and other macromolecules. | [2][5] |

| Degradation | DMN is susceptible to photolytic breakdown upon exposure to ultraviolet (UV) radiation in the 200 to 260 nm range, which cleaves the N-N bond. | [2] |

Experimental Protocols

Synthesis of N-Nitrosodimethylamine (DMN)

A common laboratory-scale synthesis of DMN involves the nitrosation of dimethylamine.[2][6]

Materials:

-

Dimethylamine

-

Sodium nitrite (NaNO₂)

-

An acid (e.g., hydrochloric acid or sulfuric acid)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Extraction funnel

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Prepare a solution of dimethylamine in water in a round-bottom flask and cool it in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled dimethylamine solution while stirring.

-

Acidify the mixture by the dropwise addition of acid from a dropping funnel, maintaining the temperature below 10 °C.

-

Allow the reaction to proceed for a specified time with continuous stirring in the ice bath.

-

Extract the DMN from the aqueous solution using dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain crude DMN.

-

Purify the DMN by distillation under reduced pressure.

Safety Precaution: DMN is a potent carcinogen and is highly toxic. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Determination of Physical Properties

Standard methods for determining the physical properties of liquids should be followed, with stringent safety protocols due to the hazardous nature of DMN.

-

Boiling Point Determination: The boiling point of DMN can be determined using a micro-boiling point apparatus or a Thiele tube method.[7] Given its toxicity, this should be performed in a fume hood, and the setup should be enclosed to prevent vapor escape.

-

Solubility Determination: The solubility of DMN in water can be determined by preparing a saturated solution, allowing it to equilibrate, and then quantifying the concentration of DMN in the aqueous phase using a suitable analytical method like GC-MS or HPLC.

Analysis of DMN in Water Samples

The analysis of DMN in environmental samples, such as water, is typically performed using chromatographic techniques coupled with mass spectrometry.[8][9][10][11][12][13]

Methodology: Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A known volume of the water sample (e.g., 500 mL) is passed through a solid-phase extraction cartridge (e.g., activated coconut charcoal) to adsorb the DMN.

-

Elution: The DMN is then eluted from the cartridge with a small volume of an organic solvent (e.g., acetone or dichloromethane).

-

Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) to increase the concentration of DMN.

-

Analysis: The concentrated sample is injected into a gas chromatograph for separation, and the DMN is detected and quantified using a mass spectrometer.

Biological Activity and Signaling Pathways

The carcinogenicity of DMN is a result of its metabolic activation and subsequent interaction with cellular macromolecules, leading to a cascade of downstream signaling events.

Metabolic Activation of DMN

The primary pathway for DMN's bioactivation occurs in the liver and is initiated by the cytochrome P450 enzyme, CYP2E1.[5][14]

Downstream Signaling Pathways of DMN-Induced Toxicity

The formation of DNA adducts by the methyldiazonium ion is a critical initiating event in DMN-induced toxicity and carcinogenicity. These adducts can lead to mutations if not repaired, and they can trigger a number of cellular stress responses.[5][15][16][17][18]

References

- 1. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 3. Table 4-2, Physical and Chemical Properties of N-Nitrosodimethylamine - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-Nitrosodimethylamine - American Chemical Society [acs.org]

- 5. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. lcms.cz [lcms.cz]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. CN112639463A - Method for detecting N-nitrosodimethylamine impurity - Google Patents [patents.google.com]

- 13. epa.gov [epa.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Syringic and ascorbic acids prevent NDMA-induced pulmonary fibrogenesis, inflammation, apoptosis, and oxidative stress through the regulation of PI3K-Akt/PKB-mTOR-PTEN signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study: One enzyme dictates cells’ response to a probable carcinogen | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 18. DNA adducts and liver DNA replication in rats during chronic exposure to N-nitrosodimethylamine (NDMA) and their relationships to the dose-dependence of NDMA hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,7-Dimethylnaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,7-Dimethylnaphthalene, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols for key analytical techniques, and includes a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 575-37-1, Molecular Formula: C₁₂H₁₂; Molecular Weight: 156.22 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Note: While specific peak assignments for this compound were not available in the search results, typical aromatic and methyl proton signals would be expected in the ¹H NMR spectrum, and corresponding aromatic and methyl carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

GC-MS Fragmentation Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 156 | 79.79 | [M]⁺ (Molecular Ion) |

| 141 | 99.99 | [M-CH₃]⁺ |

| 77 | 35.85 | [C₆H₅]⁺ |

| 76 | 38.88 | [C₆H₄]⁺ |

| 63 | 29.29 | [C₅H₃]⁺ |

Data sourced from PubChem, instrument: VARIAN MAT-44.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Asymmetric CH₃ stretch |

| ~2850 | Medium | Symmetric CH₃ stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | CH₃ bend |

| ~800 | Strong | Aromatic C-H out-of-plane bend |

Note: Specific peak values were not detailed in the search results. The provided data represents typical ranges for the assigned functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Absorption Maxima (λmax)

| Wavelength (nm) | Molar Absorptivity (log ε) | Solvent |

| 307 | ~2.5 | Heptane |

| 322 | ~2.8 | Heptane |

Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted from general protocols for the analysis of polycyclic aromatic hydrocarbons (PAHs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

-

GC Method:

-

Injector: Set to a temperature of 250°C.

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Injection and Analysis: Inject 1 µL of the sample into the GC-MS system and acquire the data.

-

Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl) for neat liquid analysis.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., cyclohexane or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 1,7-Dimethylnaphthalene: Molecular Properties

This guide provides essential molecular information for 1,7-Dimethylnaphthalene, a compound of interest for researchers, scientists, and professionals in drug development. The data presented below is compiled from reputable chemical databases and is intended for laboratory and research use.

Core Molecular Data

This compound is a dimethylnaphthalene with methyl groups located at the 1 and 7 positions of the naphthalene ring structure.[1][2] This substitution pattern confers specific chemical and physical properties to the molecule. For ease of reference, the fundamental molecular data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ | [1][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][4] |

| Alternate Molecular Weight | 156.23 g/mol | [3][6] |

| CAS Number | 575-37-1 | [1][3][4][5] |

References

Solubility of 1,7-Dimethylnaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,7-dimethylnaphthalene in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, formulation development, and environmental fate assessment. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar compounds like this compound will exhibit higher solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 11.5 mg/L | [1] |

| Chloroform | Not Specified | Slightly Soluble | [1] |

| Methanol | Not Specified | Slightly Soluble | [1] |

It is important to note that "slightly soluble" is a qualitative description. For practical applications, quantitative determination is essential. In the absence of specific data for this compound, data from isomers such as 1,6-dimethylnaphthalene, which is soluble in ether and benzene, can sometimes provide an initial estimate of solubility behavior.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following outlines a common and reliable method based on the principles of isothermal saturation and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated GC-MS method.

-

The GC-MS system should be equipped with a suitable capillary column (e.g., HP-5MS) and operated under conditions that provide good separation and detection of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or mole fraction.

-

Mandatory Visualizations

To further clarify the experimental and logical processes involved in understanding the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

The Dawn of Dimethylnaphthalenes: A Technical Chronicle of Discovery and Synthesis

An in-depth exploration into the historical journey of the ten dimethylnaphthalene isomers, from their initial discovery in the annals of organic chemistry to the sophisticated synthetic routes that underpin their modern applications.

This technical guide provides a comprehensive overview of the discovery and history of dimethylnaphthalene (DMN) isomers, compounds that have evolved from academic curiosities to vital industrial feedstocks. This document, intended for researchers, scientists, and drug development professionals, delves into the early synthetic endeavors, the challenges of isomer separation, and the eventual rise of highly selective production methods, particularly for the commercially significant 2,6-dimethylnaphthalene.

A Historical Perspective: Unraveling the Isomeric Puzzle

The story of dimethylnaphthalenes is intrinsically linked to the broader history of naphthalene chemistry, which began in the early 1820s with the isolation of naphthalene from coal tar. The elucidation of naphthalene's fused benzene ring structure in the 1860s paved the way for a deeper understanding of its derivatives.

While early work focused on simpler naphthalene derivatives, the late 19th and early 20th centuries saw pioneering chemists begin to explore the synthesis and isolation of its more complex alkylated forms. The ten isomers of dimethylnaphthalene, with their closely related structures and physical properties, presented a significant analytical and synthetic challenge.

One of the earliest documented syntheses of a specific DMN isomer dates back to 1931, with the preparation of 1,8-dimethylnaphthalene . This was followed by a 1940 report detailing the synthesis of 1,2-, 1,3-, and 1,4-dimethylnaphthalene , marking a significant step forward in the systematic study of these compounds. These early syntheses often relied on classical organic reactions, such as the Haworth synthesis and Friedel-Crafts acylations, followed by reductions and dehydrogenations.

The initial isolation of many DMN isomers was from coal tar, a complex mixture of aromatic compounds. However, the minute quantities and the difficulty in separating the individual isomers made this source impractical for obtaining pure compounds. The very similar boiling points and solubilities of the isomers necessitated the development of sophisticated separation techniques, including fractional distillation, selective crystallization, and adsorption chromatography.

Physical Properties of Dimethylnaphthalene Isomers

The ten isomers of dimethylnaphthalene share the same molecular formula (C₁₂H₁₂) and molecular weight (156.23 g/mol ), but their distinct substitution patterns on the naphthalene ring system result in variations in their physical properties. These differences, though often slight, are critical for their separation and purification.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (nD at 20°C) |

| 1,2-Dimethylnaphthalene | -2 - -1[1][2] | 266-267[1][2] | 1.013[1] | 1.615[1][2] |

| 1,3-Dimethylnaphthalene | -6 - -3[3] | 263[3][4][5] | 0.982[4][5] | 1.609[4][5] |

| 1,4-Dimethylnaphthalene | -18 | 262-264[6] | 1.016[7] | 1.613[7] |

| 1,5-Dimethylnaphthalene | 78-82[8][9][10] | 265-266[8] | ~1.0 (solid) | - |

| 1,6-Dimethylnaphthalene | -17 - -16[11] | 265-266 | 1.002 | 1.606 |

| 1,7-Dimethylnaphthalene | -13.9[12] | 263[13] | 1.002[13] | 1.605[13] |

| 1,8-Dimethylnaphthalene | 59-61[14][15] | 270[14][15] | ~1.0 (solid) | - |

| 2,3-Dimethylnaphthalene | 103-104[16][17] | 269[16][17] | ~1.0 (solid) | - |

| 2,6-Dimethylnaphthalene | 106-110[18][19] | 262[18][19] | 1.01 (solid)[18] | 1.6088 (at 20°C, supercooled)[18] |

| 2,7-Dimethylnaphthalene | 94-97 | 263 | ~1.0 (solid) | - |

Key Experimental Protocols: From Classical Syntheses to Modern Industrial Processes

The synthesis of dimethylnaphthalene isomers has evolved significantly over time. Early methods were often multi-step, low-yielding, and produced mixtures of isomers that were difficult to separate. In contrast, modern industrial processes are highly optimized for the production of specific, high-purity isomers.

Classical Synthetic Approaches: The Haworth Synthesis

A classic and versatile method for the synthesis of polycyclic aromatic hydrocarbons, including substituted naphthalenes, is the Haworth synthesis , first developed in 1932. This multi-step procedure typically involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by reduction, cyclization, and aromatization.

Experimental Protocol for a Representative Haworth Synthesis of a Dimethylnaphthalene:

-

Friedel-Crafts Acylation: A solution of a dimethylbenzene (xylene) and succinic anhydride in a suitable solvent (e.g., nitrobenzene or carbon disulfide) is cooled in an ice bath. Anhydrous aluminum chloride is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice and hydrochloric acid, and the product, a keto-acid, is extracted with an organic solvent.

-

Clemmensen Reduction: The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid for several hours to reduce the ketone to a methylene group, yielding a substituted phenylbutyric acid.

-

Cyclization: The phenylbutyric acid is heated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to effect an intramolecular acylation, forming a tetralone derivative.

-

Second Reduction and Dehydrogenation: The tetralone is reduced again, typically via another Clemmensen reduction or a Wolff-Kishner reduction, to the corresponding tetralin. The final step involves dehydrogenation of the tetralin to the dimethylnaphthalene. This is often achieved by heating with a catalyst such as selenium or palladium on carbon at high temperatures.

Modern Industrial Synthesis: The Alkenylation Process for 2,6-Dimethylnaphthalene

The commercial demand for 2,6-dimethylnaphthalene, a key monomer for the high-performance polymer polyethylene naphthalate (PEN), has driven the development of highly selective and efficient synthetic routes. One prominent industrial method is the "alkenylation process".

Experimental Workflow for the Alkenylation Process:

-

Alkenylation: o-Xylene is reacted with butadiene in the presence of a sodium-potassium alloy catalyst to produce 5-(ortho-tolyl)pent-2-ene (OTP).[20]

-

Cyclization: The OTP is then subjected to an intramolecular cyclization reaction to form 1,5-dimethyltetralin.[20]

-

Dehydrogenation: The 1,5-dimethyltetralin is dehydrogenated, typically over a noble metal catalyst, to yield 1,5-dimethylnaphthalene.[20]

-

Isomerization: Finally, the 1,5-dimethylnaphthalene is isomerized to the desired 2,6-dimethylnaphthalene. This step often produces a mixture of DMN isomers, necessitating a final purification step.[20]

-

Purification: The final mixture is purified, usually by selective crystallization, to isolate high-purity 2,6-dimethylnaphthalene.[20]

Conclusion

The journey of dimethylnaphthalene isomers from their initial, often challenging, syntheses in the early days of organic chemistry to their large-scale, highly specific industrial production is a testament to the advancement of chemical science. While all ten isomers have been synthesized and characterized, the story of 2,6-dimethylnaphthalene stands out as a prime example of how academic research can lay the groundwork for the development of materials that shape modern technology. The ongoing research into more efficient and sustainable synthetic routes for these valuable compounds ensures that the story of dimethylnaphthalenes is far from over.

References

- 1. 1,2-二甲基萘 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,2-DIMETHYLNAPHTHALENE | 573-98-8 [chemicalbook.com]

- 3. 1,3-DIMETHYLNAPHTHALENE | 575-41-7 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,3-Dimethylnaphthalene 96 575-41-7 [sigmaaldrich.com]

- 6. 1,4-DIMETHYLNAPHTHALENE | 571-58-4 [chemicalbook.com]

- 7. 1,4-dimethyl naphthalene, 571-58-4 [thegoodscentscompany.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1,5-DIMETHYLNAPHTHALENE | 571-61-9 [chemicalbook.com]

- 10. A16819.88 [thermofisher.com]

- 11. accustandard.com [accustandard.com]

- 12. Naphthalene, 1,7-dimethyl- [webbook.nist.gov]

- 13. This compound | 575-37-1 [amp.chemicalbook.com]

- 14. 1,8-Dimethylnaphthalene 95 569-41-5 [sigmaaldrich.com]

- 15. 1,8-DIMETHYLNAPHTHALENE | 569-41-5 [chemicalbook.com]

- 16. 2,3-DIMETHYLNAPHTHALENE | 581-40-8 [chemicalbook.com]

- 17. 2,3-ジメチルナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 2,6-DIMETHYLNAPHTHALENE | 28804-88-8 [chemicalbook.com]

- 19. 2,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 1,5-Dimethylnaphthalene | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

natural occurrence of 1,7-Dimethylnaphthalene in crude oil

An In-Depth Technical Guide on the Natural Occurrence of 1,7-Dimethylnaphthalene in Crude Oil

Introduction

This compound (1,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) naturally present in crude oil and sedimentary rocks. As one of ten dimethylnaphthalene isomers, its distribution and relative abundance, along with other related compounds, serve as critical molecular fossils or "biomarkers." These biomarkers provide invaluable insights into the origin, thermal history, and geological conditions of petroleum formation. For researchers in geochemistry, petroleum exploration, and environmental science, understanding the occurrence of 1,7-DMN is fundamental to characterizing crude oil and its source rock. This guide provides a technical overview of the geochemical significance, quantitative occurrence, and analytical methodologies related to 1,7-DMN in crude oil.

Geochemical Significance of this compound

The distribution of dimethylnaphthalene isomers in crude oil is not random; it is controlled by the type of organic matter from which the oil was generated (the source) and the subsequent thermal stress it has undergone (maturity). 1,7-DMN is a key component in calculating various diagnostic ratios used to interpret these factors.

Source Rock Characterization

The initial composition of alkylated naphthalenes is linked to their precursors in living organisms. Crude oils derived from different types of organic matter—primarily terrestrial (higher plants) versus marine (algae and bacteria)—exhibit distinct DMN isomer profiles.

-

Terrestrial Source Matter: Higher plants are rich in terpenoids like abietic acid and cadinene. The thermal degradation of these precursors tends to produce higher concentrations of 1,5- and 1,6-DMN.

-

Marine Source Matter: Marine organisms, rich in steroids like cholesterol, tend to generate crudes with a higher relative abundance of 1,3- and 1,7-DMN upon thermal maturation.

To quantify this distinction, the Dimethylnaphthalene Ratio (DMR) is often used.[1] The ratio is defined as: DMR = ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN])

A high DMR value (>1.0) is indicative of crude oil derived from terrestrial organic matter, while a low DMR value (<1.0) suggests a marine origin.

Thermal Maturity Assessment

As source rock and the petroleum within it are subjected to higher temperatures over geological time, the constituent hydrocarbon molecules undergo chemical changes, including isomerization, to reach more thermodynamically stable forms. In the case of dimethylnaphthalenes, isomers with methyl groups in β-positions (like 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in α-positions (like 1,8-DMN or 1,5-DMN).

While 1,7-DMN itself is relatively stable, its concentration relative to other isomers can shift with increasing maturity. For instance, the isomerization of 1,5- and 1,6-DMNs can lead to an increase in 1,3- and 1,7-DMNs during thermal maturation. This means that a very mature oil from a terrestrial source might show a lower DMR than a less mature oil from the same source, an effect that must be considered during interpretation. Therefore, DMN ratios are most effective as source indicators up to a certain maturity level, generally considered to be around a vitrinite reflectance (a common maturity measure) of 1.3%–1.4%.

Quantitative Data Presentation

Absolute concentrations of individual DMN isomers are infrequently reported in literature, as the diagnostic power lies in the relative ratios of these compounds. The following table summarizes key ratios involving 1,7-DMN and their geochemical interpretations.

| Parameter Name | Ratio Formula | Geochemical Interpretation | Reference(s) |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | Source Indicator: • > 1.0: Suggests terrestrial source organic matter (higher plants). • < 1.0: Suggests marine source organic matter (algae). Note: This ratio is sensitive to high thermal maturity. | [1] |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Maturity Indicator: • Ratio increases with thermal maturity as more stable β,β-isomers (2,6- and 2,7-DMN) are formed relative to the less stable α,α-isomer (1,5-DMN). • Values > 6.65 can indicate peak to late oil generation. | [2] |

Experimental Protocols

The quantitative analysis of 1,7-DMN in a complex matrix like crude oil requires robust sample preparation and high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method.

Sample Preparation: Fractionation of Crude Oil

Crude oil must first be separated into different compound classes to reduce matrix complexity and allow for accurate quantification of the aromatic fraction.

-

Deasphalting: The heaviest components, asphaltenes, are precipitated out.

-

A known mass of crude oil is dissolved in a solvent like n-hexane or n-pentane (e.g., 40:1 solvent-to-oil volume ratio).

-

The mixture is agitated (e.g., via ultrasonication for 10 minutes) and allowed to stand for several hours or overnight to ensure complete precipitation of asphaltenes.[3]

-

The mixture is filtered to separate the soluble maltenes from the insoluble asphaltene fraction.

-

-

Column Chromatography: The maltene fraction is further separated into saturates, aromatics, and resins.[3][4]

-

A glass column is packed with activated silica gel, often with a top layer of anhydrous sodium sulfate to remove any residual water.[4]

-

The concentrated maltene fraction is loaded onto the column.

-

The saturated hydrocarbon fraction is eluted using a non-polar solvent such as n-hexane.

-

The aromatic fraction, containing 1,7-DMN, is subsequently eluted using a solvent of higher polarity, typically a mixture like hexane/dichloromethane or pure dichloromethane.[3][5]

-

The collected aromatic fraction is carefully concentrated under a gentle stream of nitrogen to a precise volume (e.g., 1 mL) for GC-MS analysis.

-

GC-MS Analysis

The aromatic fraction is analyzed using a high-resolution capillary GC-MS system.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A non-polar or semi-polar capillary column is used for separating PAH isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) with dimensions such as 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6]

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

-

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]

-

Injector Temperature: 300-320°C.[5]

-

Oven Temperature Program: An initial hold at a low temperature (e.g., 35-60°C) followed by a ramp up to a high final temperature (e.g., 320°C) to elute all compounds of interest. A representative program could be: 60°C hold for 2 min, ramp at 6°C/min to 320°C, hold for 15 min.

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for achieving high sensitivity and selectivity. The mass spectrometer is set to monitor specific ions characteristic of dimethylnaphthalenes.[6][7][8]

-

Molecular Ion (M+): m/z 156

-

Primary Fragment Ion: m/z 141 (loss of a methyl group, [M-15]+)

-

-

Quantification

-

Internal Standards: Before injection, the sample is spiked with a known amount of an internal standard solution. Deuterated compounds like naphthalene-d8, acenaphthene-d10, and phenanthrene-d10 are ideal as they behave chromatographically like the target analytes but are distinguished by mass.[5][6]

-

Calibration: A multi-point calibration curve is generated by analyzing standard solutions containing known concentrations of 1,7-DMN and the other target isomers.

-

Calculation: The concentration of 1,7-DMN in the sample is determined by comparing its peak area to the peak area of the internal standard and referencing the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the analysis of 1,7-DMN in crude oil.

Geochemical Interpretation Logic

Caption: Logical flow of DMN isomer distribution from source to maturation.

References

- 1. researchgate.net [researchgate.net]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. bsee.gov [bsee.gov]

- 4. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. tdi-bi.com [tdi-bi.com]

- 7. gc-ms-analysis-of-total-petroleum-hydrocarbons-and-polycyclic-aromatic-hydrocarbons-in-seawater-samples-after-the-north-cape-oil-spill - Ask this paper | Bohrium [bohrium.com]

- 8. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

An In-depth Technical Guide on the Environmental Sources of 1,7-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethylnaphthalene (1,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core substituted with two methyl groups at the 1 and 7 positions.[1] As a member of the broader class of dimethylnaphthalenes (DMNs), 1,7-DMN is of significant interest to researchers and environmental scientists due to its widespread presence in the environment, stemming from both natural and anthropogenic sources.[2] Understanding the environmental origins, fate, and transport of 1,7-DMN is crucial for assessing its potential toxicological impacts and for developing effective remediation strategies. This technical guide provides a comprehensive overview of the environmental sources of 1,7-DMN, detailed analytical methodologies for its detection, and an examination of its environmental fate.

Environmental Sources of this compound

The presence of 1,7-DMN in the environment is primarily linked to petrogenic and pyrogenic sources.

Petrogenic Sources: this compound is a natural component of crude oil and other petroleum products.[2][3] Its presence in various crude oil formations makes it a useful marker in geochemical studies to assess the origin and thermal maturity of oils.[3][4] Consequently, activities related to the extraction, transportation, refining, and use of petroleum are major contributors to its release into the environment. Spills of crude oil and refined products such as diesel fuel are significant point sources of 1,7-DMN contamination in terrestrial and aquatic ecosystems.

Pyrogenic Sources: The incomplete combustion of organic materials is another major pathway for the formation and release of 1,7-DMN. This includes both natural and anthropogenic combustion processes. Natural sources include forest fires and volcanic eruptions.[5] Anthropogenic combustion sources are more prevalent and include emissions from diesel and gasoline engines, industrial power generation, and the burning of coal and wood.[6][7]

Quantitative Data on Environmental Concentrations

The concentration of this compound can vary significantly depending on the environmental matrix and proximity to sources. The following tables summarize available quantitative data.

| Source Material | Concentration of 1,6/1,7-Dimethylnaphthalene | Reference |

| Standard A2 Diesel Fuel | 3630 ± 30 ppm | [7] |

Note: Data for 1,6- and this compound are often reported as a combined value due to co-elution in some chromatographic methods.

Experimental Protocols

Accurate quantification of 1,7-DMN in environmental samples requires robust analytical methods. The following sections detail typical experimental protocols.

Sample Preparation

The extraction of 1,7-DMN from environmental matrices is a critical first step. Common methods include:

-

Soxhlet Extraction: A classic method for solid samples like soil and sediment, using an organic solvent to extract the analyte.

-

Ultrasonic Extraction: Utilizes ultrasonic waves to enhance the extraction of the analyte from solid matrices into a solvent.

-

Solid-Phase Extraction (SPE): A common technique for aqueous samples, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[8]

-

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample (or its headspace) to adsorb the analyte, which is then thermally desorbed into the analytical instrument.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the analysis of 1,7-DMN.

Typical GC-MS Parameters for PAH Analysis (adapted from US EPA Method 610): [6]

| Parameter | Value |

| Column | SLB®-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Oven Program | 70 °C (hold 0.2 min), ramp 25 °C/min to 265 °C, then ramp 5 °C/min to 315 °C (hold 2 min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 350 °C or Mass Spectrometer |

| Carrier Gas | Helium at a constant flow of 1.3 mL/min |

| Injection Mode | Pulsed splitless (e.g., 2.0 µL at 30 psi until 0.2 min) |

| Liner | 4 mm I.D. single taper |

Environmental Fate of this compound

Once released into the environment, 1,7-DMN is subject to various transformation and transport processes.

Biodegradation

Microorganisms play a crucial role in the natural attenuation of 1,7-DMN in soil and water. Several bacterial species have been shown to degrade naphthalene and its methylated derivatives.[1][9] The degradation pathways typically involve the oxidation of the aromatic rings, leading to the formation of more polar and less toxic compounds.

Photodegradation

In the atmosphere and in surface waters, 1,7-DMN can undergo photodegradation through direct absorption of UV radiation or indirect photo-oxidation initiated by photochemically produced reactive species like hydroxyl radicals.[6] The atmospheric half-life of dimethylnaphthalenes due to reaction with hydroxyl radicals is estimated to be on the order of hours.[5]

Bioaccumulation

With a relatively high octanol-water partition coefficient (Log Kow), 1,7-DMN has the potential to bioaccumulate in aquatic organisms.[5] This is a concern as it can lead to the transfer of this compound through the food chain.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and workflows related to the environmental presence and analysis of this compound.

References

- 1. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of dimethylnaphthalenes in crude oils by means of two-dimensional capillary gas chromatography (Journal Article) | ETDEWEB [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In-Depth Toxicological Profile of 1,7-Dimethylnaphthalene: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 1,7-Dimethylnaphthalene. It is crucial to note that specific toxicological studies on this compound are exceptionally limited. Therefore, this guide also includes data from closely related and more extensively studied analogous compounds, such as naphthalene, monomethylnaphthalenes, and other dimethylnaphthalene isomers, to provide a comparative context. This information should be interpreted with caution, as the toxicological properties of different isomers can vary.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₂H₁₂.[1][2] It exists as a colorless liquid at room temperature.[3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 575-37-1 | [1][2] |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Vapor Pressure | 0.0084 mmHg | [1][3] |

| Water Solubility | 11.5 mg/L @ 25°C (estimated) | [4] |

| LogP (o/w) | 4.440 | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

There is a significant lack of specific data on the toxicokinetics of this compound. However, studies on other dimethylnaphthalene isomers, such as 1,4- and 1,6-dimethylnaphthalene, provide some insights into the likely metabolic pathways.

Following intraperitoneal administration in rats, 1,6-dimethylnaphthalene was found to be distributed to various tissues, with the highest concentrations observed in fat, liver, spleen, and kidneys.[5] The compound and its metabolites are primarily excreted in the urine and feces.[5]

The metabolism of dimethylnaphthalenes is expected to involve oxidation of both the aromatic ring and the methyl groups.[6][7] Studies on 1,6-dimethylnaphthalene identified several urinary metabolites, including the unchanged parent compound, hydroxylated derivatives, and products of methyl group oxidation such as naphthoic acids.[5] A proposed general metabolic pathway for dimethylnaphthalenes is illustrated in the diagram below.

Toxicological Profile

As previously stated, specific toxicological data for this compound is scarce. The following sections summarize the available information on related compounds to provide a potential, though not definitive, toxicological profile.

Acute Toxicity

No specific LD50 values for this compound were found. For the related compound 1,4-Dimethylnaphthalene, the oral LD50 in rats is greater than 5,000 mg/kg.[8]

Subchronic and Chronic Toxicity

No subchronic or chronic toxicity studies specifically on this compound were identified. A two-year combined chronic toxicity/carcinogenicity study in rats for 1,4-Dimethylnaphthalene established a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg bw/day.[9] The major adverse effects observed at higher doses were suppressed body weight gain and effects on the kidneys and liver.[9]

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound. Studies on 1-methylnaphthalene have suggested a weak carcinogenic potential in the lungs of male mice.[10] The International Agency for Research on Cancer (IARC) has not classified this compound. Naphthalene itself is classified as "possibly carcinogenic to humans" (Group 2B) by IARC and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[11]

Genotoxicity

No genotoxicity data for this compound is available. Studies on the related compound 1,4-Dimethylnaphthalene have shown no mutagenic activity in bacterial reverse mutation tests.[12] Naphthalene has generally tested negative in standard in vivo genotoxicity assays.[13]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound is not available. For 1,4-Dimethylnaphthalene, a reproductive toxicity study in rats showed no effects on fertility, and a developmental toxicity study in rabbits showed no teratogenicity.[9] However, developmental toxicity, including fetal mortality and reduced weight, has been observed in mice exposed to high concentrations of a high flash aromatic naphtha mixture containing various aromatic hydrocarbons.[14]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the lack of specific studies. However, standardized protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically followed for such assessments. For reference, a general outline of protocols for key toxicity studies that would be relevant for this compound is provided below.

Acute Oral Toxicity (OECD Guideline 423)

A typical acute oral toxicity study would involve the administration of a single dose of the test substance to a small number of rodents (usually rats). The animals are then observed for a period of 14 days for signs of toxicity and mortality. This is followed by a gross necropsy of all animals.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

In a 90-day subchronic study, the test substance is administered daily to several groups of animals at different dose levels for 90 days. Key parameters monitored include clinical observations, body weight, food consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a comprehensive necropsy and histopathological examination of organs and tissues are performed.

Carcinogenicity Study (OECD Guideline 451)

Carcinogenicity studies involve long-term exposure to the test substance, typically for the lifetime of the animal model (e.g., 2 years for rats). Similar to chronic toxicity studies, various parameters are monitored throughout the study, with a primary focus on the incidence and types of tumors developed in the treated groups compared to a control group.

Data Gaps and Future Research

The current body of scientific literature has a significant data gap concerning the toxicological profile of this compound. To adequately assess its potential risk to human health and the environment, further research is imperative. Key areas for future investigation include:

-

Acute, subchronic, and chronic toxicity studies to determine dose-response relationships and identify target organs.

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Genotoxicity assays to evaluate its mutagenic and clastogenic potential.

-

Carcinogenicity bioassays to assess its potential to cause cancer.

-

Reproductive and developmental toxicity studies to determine its effects on fertility and offspring development.

Conclusion

While this compound shares structural similarities with other naphthalenes, the lack of specific toxicological data makes it impossible to definitively characterize its hazard profile. The information on related compounds suggests that potential target organs for toxicity could include the liver, kidneys, and respiratory tract, and that there may be a potential for carcinogenicity. However, these are extrapolations and must be treated with caution. Rigorous toxicological testing of this compound is necessary to fill the existing data gaps and enable a comprehensive risk assessment.

References

- 1. This compound | C12H12 | CID 11326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,7-dimethyl- [webbook.nist.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1,7-dimethyl naphthalene, 575-37-1 [thegoodscentscompany.com]

- 5. Disposition and metabolism of 1,6-dimethylnaphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fsc.go.jp [fsc.go.jp]

- 10. Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,7-Dimethylnaphthalene from 5-(p-tolyl)pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,7-dimethylnaphthalene, a key intermediate in various chemical syntheses. The described methodology is a two-step process involving the acid-catalyzed cyclization of 5-(p-tolyl)pent-2-ene to 1,7-dimethyltetralin, followed by catalytic dehydrogenation to yield the target aromatic compound. This protocol is compiled from established chemical principles and related procedures outlined in the scientific and patent literature.

Introduction

This compound is a polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. Its synthesis from readily available precursors is a key step in the development of more complex molecules. The following protocol details a robust laboratory-scale synthesis of this compound from 5-(p-tolyl)pent-2-ene.

Reaction Scheme

The overall synthesis proceeds in two distinct stages:

-

Cyclization: An intramolecular Friedel-Crafts alkylation of 5-(p-tolyl)pent-2-ene is carried out in the presence of a solid acid catalyst to form 1,7-dimethyl-1,2,3,4-tetrahydronaphthalene (1,7-dimethyltetralin).

-

Dehydrogenation: The resulting 1,7-dimethyltetralin is aromatized via catalytic dehydrogenation to produce this compound.

Experimental Protocols

Materials and Equipment:

-

5-(p-tolyl)pent-2-ene

-

Solid acid catalyst (e.g., Amberlyst 15, Y-type zeolite)

-

Dehydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), 5% Platinum on Alumina (Pt/Al₂O₃))

-

Anhydrous solvent (e.g., toluene, xylene)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, etc.)

-

Heating mantle and temperature controller

-

Inert gas supply (Nitrogen or Argon)

-

Filtration apparatus

-

Rotary evaporator

-

Instrumentation for product characterization (GC-MS, ¹H NMR, ¹³C NMR)

Protocol 1: Synthesis of 1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (Cyclization)

This procedure outlines the acid-catalyzed cyclization of 5-(p-tolyl)pent-2-ene.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(p-tolyl)pent-2-ene (1 equivalent).

-

Solvent and Catalyst Addition: Add an appropriate volume of an anhydrous high-boiling solvent (e.g., toluene or xylene) to achieve a suitable concentration (e.g., 0.5 M). Add the solid acid catalyst (e.g., Amberlyst 15, 10-20% by weight of the starting material).

-

Reaction Conditions: Flush the apparatus with an inert gas (N₂ or Ar). Heat the reaction mixture to a temperature between 200-450°C and stir vigorously. The optimal temperature will depend on the chosen catalyst and solvent.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of 1,7-dimethyltetralin.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid acid catalyst and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude 1,7-dimethyltetralin can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Dehydrogenation)

This protocol describes the dehydrogenation of 1,7-dimethyl-1,2,3,4-tetrahydronaphthalene.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 1,7-dimethyltetralin (1 equivalent) and a high-boiling solvent (e.g., decalin or mesitylene).

-

Catalyst Addition: Add the dehydrogenation catalyst (e.g., 5% Pd/C or 5% Pt/Al₂O₃) to the mixture. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Reaction Conditions: Heat the mixture to reflux (typically 190-250°C) under an inert atmosphere. The reaction will generate hydrogen gas, which should be safely vented. The reaction temperature is generally in the range of 300-500°C for vapor-phase reactions.[1]

-

Monitoring the Reaction: Follow the reaction progress by GC-MS, monitoring the formation of this compound.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by sublimation to yield the final product.

Data Presentation

The following tables summarize the key reaction parameters for the synthesis of this compound.

Table 1: Cyclization of 5-(p-tolyl)pent-2-ene

| Parameter | Value/Range | Notes |

| Starting Material | 5-(p-tolyl)pent-2-ene | |

| Catalyst | Solid Acid (e.g., Y-type zeolite) | Catalyst choice can influence selectivity. |

| Temperature | 200 - 450 °C | Higher temperatures may lead to byproducts.[1] |

| Pressure | Atmospheric or slightly elevated | |

| Product | 1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene |

Table 2: Dehydrogenation of 1,7-Dimethyltetralin

| Parameter | Value/Range | Notes |

| Starting Material | 1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Catalyst | Pt on non-acidic Alumina (preferred) | Pd/C is also a viable option.[1] |

| Temperature | 300 - 500 °C | Optimal temperature depends on the catalyst.[1] |

| Atmosphere | Hydrogen | Recycled hydrogen can be used.[1] |

| Product | This compound |

Visualizations

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 5-(p-tolyl)pent-2-ene to this compound.

Signaling Pathway of the Cyclization Reaction

Caption: Mechanism of the acid-catalyzed cyclization to form 1,7-dimethyltetralin.

References

Application Note: Analysis of 1,7-Dimethylnaphthalene (1,7-DMN) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 1,7-Dimethylnaphthalene (1,7-DMN) using Gas Chromatography-Mass Spectrometry (GC-MS). 1,7-DMN, a polycyclic aromatic hydrocarbon (PAH), is of significant interest in environmental monitoring and toxicology studies due to its persistence and potential carcinogenic properties. This document outlines sample preparation procedures, GC-MS instrument parameters, and data analysis workflows. Additionally, it includes a summary of the metabolic pathway of dimethylnaphthalenes, providing context for toxicological and drug development research.

Introduction

This compound (1,7-DMN) is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds that are ubiquitous environmental contaminants originating from the incomplete combustion of organic materials. Due to their potential toxicity and carcinogenicity, the accurate and sensitive detection of PAHs like 1,7-DMN is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of these compounds in various matrices. This application note serves as a practical guide for researchers and analysts involved in the GC-MS analysis of 1,7-DMN.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.

a) Water Samples: Liquid-Liquid Extraction (LLE)

-

To 1 liter of a water sample, add a surrogate standard (e.g., naphthalene-d8) to assess extraction efficiency.

-

Adjust the sample to a neutral pH using sodium hydroxide or hydrochloric acid.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (DCM) to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Add an internal standard (e.g., acenaphthene-d10, phenanthrene-d10) prior to GC-MS analysis for quantification.

b) Solid Samples (e.g., Soil, Sediment): Soxhlet Extraction

-

Air-dry the solid sample and sieve to remove large debris.

-

Weigh approximately 10 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Place the sample mixture into a Soxhlet extraction thimble.

-

Add a surrogate standard directly to the thimble.

-

Extract the sample for 16-24 hours with a 1:1 mixture of acetone and hexane in the Soxhlet apparatus.

-

After extraction, concentrate the solvent to about 5 mL using a rotary evaporator.

-

Perform a solvent exchange to hexane by adding 50 mL of hexane and reconcentrating to 1 mL.

-

Clean up the extract using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove polar interferences.

-

Elute the PAHs with a non-polar solvent like hexane or a mixture of hexane and DCM.

-

Concentrate the final eluate to 1 mL and add an internal standard before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of 1,7-DMN. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 60 °C, hold for 2 min; ramp to 300 °C at 10 °C/min; hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Scan Range | m/z 40-450 |

| SIM Ions for 1,7-DMN | Quantifier Ion: 156.1, Qualifier Ions: 141.1, 115.1[1] |

Quantitative Data

Quantitative analysis of 1,7-DMN is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standard solutions of known concentrations.

| Parameter | Value | Notes |

| Calibration Range | 1 - 200 ng/mL | Linearity should be established with a correlation coefficient (r²) > 0.995. |

| Limit of Detection (LOD) | ~0.5 ng/mL | Typically calculated as 3 times the signal-to-noise ratio. |

| Limit of Quantification (LOQ) | ~1.5 ng/mL | Typically calculated as 10 times the signal-to-noise ratio. |

| Internal Standards | Acenaphthene-d10, Phenanthrene-d10 | Chosen based on their elution time relative to 1,7-DMN. |

| Surrogate Standards | Naphthalene-d8 | Used to monitor the efficiency of the sample preparation process. |

Note: The LOD and LOQ are instrument and method-dependent and should be experimentally determined by each laboratory.

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of 1,7-DMN.

Metabolic Pathway of Dimethylnaphthalenes

The metabolism of dimethylnaphthalenes, including 1,7-DMN, primarily occurs in the liver and involves cytochrome P450 enzymes. The metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, which is a key mechanism of their toxicity.

Caption: Metabolic pathway of dimethylnaphthalenes.

Conclusion

This application note provides a robust framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation and instrument parameters are designed to yield high-quality, reproducible data. The inclusion of quantitative data benchmarks and a visualization of the metabolic pathway offers valuable context for researchers in environmental science and drug development. Adherence to these guidelines will facilitate the accurate and sensitive determination of 1,7-DMN in various complex matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

Abstract